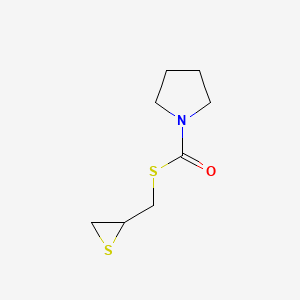
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiirane moiety
Preparation Methods
The synthesis of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with thiiranylmethyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester can be compared with other sulfur-containing compounds such as:
1-Pyrrolidinecarbodithioic acid, ammonium salt: This compound is similar in structure but differs in its ammonium salt form, which affects its solubility and reactivity.
Thiirane derivatives: These compounds share the thiirane ring but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
117693-71-7 |
|---|---|
Molecular Formula |
C8H13NOS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
S-(thiiran-2-ylmethyl) pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C8H13NOS2/c10-8(9-3-1-2-4-9)12-6-7-5-11-7/h7H,1-6H2 |
InChI Key |
OOVKAWGEFBEJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)SCC2CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)



![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)

